molecular formula C12H10N4O B2502369 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 56563-33-8

4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2502369
CAS No.: 56563-33-8
M. Wt: 226.239
InChI Key: QRGZOYXSZJBBRC-UHFFFAOYSA-N
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Description

The compound 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one belongs to the pyrazolo[3,4-d]pyridazinone family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. Its structure features a pyridazinone core fused with a pyrazole ring, substituted at position 1 with a phenyl group and at position 4 with a methyl group. This scaffold is notable for its rigidity and ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGZOYXSZJBBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formylation : The sydnone intermediate reacts with the Vilsmeier–Haack reagent to introduce a formyl group.
  • Intramolecular Cyclization : The formylated intermediate undergoes nucleophilic attack by the hydrazine nitrogen, followed by elimination of CO$$_2$$ and water.
  • Aromatization : The resulting dihydro intermediate is oxidized to yield the fully aromatic pyrazolo[3,4-d]pyridazin-7-one.

Procedure

  • Hydrazone Formation : 3-Arylsydnone derivatives (1.0 g, 0.005 mol) are refluxed with aryl hydrazines (0.0049 mol) in ethanol containing acetic acid for 2 hours.
  • Cyclization : The hydrazone intermediate is treated with DMF/POCl$$_3$$ and heated on a water bath for 10–12 hours.
  • Isolation : The crude product is poured into ice, filtered, and recrystallized from ethanol.

Yield : 70–85% under conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of pyrazolo[3,4-d]pyridazin-7-one synthesis by reducing reaction times from hours to minutes.

Optimized Conditions

  • Power : 150 W
  • Temperature : 120°C
  • Time : 5–8 minutes
  • Solvent : DMF/POCl$$_3$$

Advantages

  • Time Efficiency : Reaction completion in <10 minutes vs. 6–7 hours conventionally.
  • Yield Improvement : Up to 94% compared to 70–85% under traditional conditions.

Cyclization of Hydrazones

An alternative route involves the cyclization of pyrazolylhydrazones derived from 4-diazopyrazole-3-carboxamide. This method, reported in Aston University research, proceeds via acid- or base-catalyzed intramolecular dehydration.

Acid-Catalyzed Cyclization

  • Conditions : Concentrated HCl or H$$2$$SO$$4$$, reflux in ethanol.
  • Intermediate : Hydrazones with acetyl or cyano substituents cyclize to form the pyridazinone core.

Base-Catalyzed Cyclization

  • Conditions : NaOH or KOH in aqueous ethanol.
  • Outcome : Loss of ethanol moiety, yielding imidazotriazinones as byproducts.

Yield : 60–75% depending on substituents.

Comparative Analysis of Synthetic Methods

Parameter Vilsmeier–Haack (Conventional) Microwave-Assisted Hydrazone Cyclization
Reaction Time 6–12 hours 5–8 minutes 2–4 hours
Yield 70–85% 85–94% 60–75%
Byproduct Formation Moderate Low High
Equipment Requirements Standard glassware Microwave reactor Standard glassware

Key Observations :

  • Microwave-assisted synthesis offers superior yields and speed but requires specialized equipment.
  • Hydrazone cyclization is less efficient but provides access to diverse analogues through substituent variation.

Characterization Data

  • Molecular Weight : 226.24 g/mol.
  • Spectroscopic Data :
    • $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$) : δ 7.57–7.69 (m, 5H, Ar-H), 2.32 (s, 3H, –CH$$3$$).
    • IR (KBr) : 1750 cm$$^{-1}$$ (C=O).
  • Purity : ≥95% (HPLC).

Chemical Reactions Analysis

4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest the compound may inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazin compounds can inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition can potentially reduce inflammation in various conditions .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its derivatives have been evaluated for efficacy against several bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents .

Case Study: Anticancer Research

A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the synthesis and evaluation of several pyrazolo derivatives, including this compound. The research focused on its cytotoxic effects on cancer cells and established a structure–activity relationship that could guide further development of more potent analogs .

Case Study: Anti-inflammatory Evaluation

In another study exploring anti-inflammatory activity, researchers synthesized various pyrazole derivatives and assessed their effects on inflammation models in vivo. The results indicated that certain derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin .

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among pyrazolo[3,4-d]pyridazin-7-one derivatives arise from substitutions at positions 1, 3, 4, and 6. These modifications influence solubility, melting points, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
4-Methyl-1-phenyl-... (Target) 1-Ph, 4-Me C₁₂H₁₀N₄O 238.24 Not reported Expected C=O stretch ~1670 cm⁻¹ ; Aromatic H: δ 7.4–8.1 ppm
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-Me-... 1-(4-F-Ph), 4-Me, 6-(4-F-benzyl) C₁₉H₁₄F₂N₄O 352.34 Not reported Fluorine-induced splitting in ¹H/¹³C NMR
4-Cyclopropyl-1-phenyl-... 1-Ph, 4-Cyclopropyl C₁₄H₁₂N₄O 252.27 Not reported Cyclopropyl CH₂: δ ~1.0–1.5 ppm
4-Isopropyl-1-phenyl-... 1-Ph, 4-iPr C₁₄H₁₄N₄O 254.29 Not reported iPr CH₃: δ ~1.2–1.4 ppm
1-(2-Methoxyphenyl)-4-Me-... 1-(2-MeO-Ph), 4-Me C₁₃H₁₂N₄O₂ 268.26 Not reported MeO group: δ ~3.8 ppm (¹H NMR)
3,4-Di(4-MePh)-1-(2,4-DNP)-6-Ph-... (7b) 1-(2,4-DNP), 3,4-(4-MePh), 6-Ph C₃₂H₂₄N₆O₅ 580.57 245 C=O: 1670 cm⁻¹; NO₂: 1530, 1350 cm⁻¹
4-Naphthalen-1-yl-2-Ph-... (9) 4-Naphthyl, 2-Ph C₂₁H₁₄N₄O 338.36 292 NH stretch: 3136 cm⁻¹; Aromatic H: δ 7.44–8.11 ppm

Key Observations :

  • Substituent Effects on Melting Points : Bulky aromatic groups (e.g., naphthalenyl in compound 9 ) increase melting points (292°C) due to enhanced π-stacking, while aliphatic substituents (e.g., hydroxyethyl in compound 7c ) lower melting points (210°C) .
  • Spectral Signatures : The carbonyl (C=O) stretch in IR is consistent across derivatives (~1670 cm⁻¹). Fluorinated compounds exhibit distinct ¹⁹F NMR shifts and split signals in ¹H NMR .

SAR Highlights :

  • Position 1 : Aromatic groups (phenyl, fluorophenyl) enhance target binding via hydrophobic interactions.
  • Position 4 : Methyl or cyclopropyl groups optimize steric fit in enzyme active sites .
  • Position 6 : Hydrophobic substituents (e.g., benzyl) improve membrane permeability .

Biological Activity

4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS Number: 56563-33-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrazolo-pyridazine core structure, which is known for its ability to interact with various biological targets. Its molecular formula is C11H12N4OC_{11}H_{12}N_{4}O, and it possesses a molecular weight of approximately 216.24 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. For instance, a related pyrazole compound demonstrated potent antibacterial and antifungal activities, suggesting that this compound may also possess similar properties due to structural similarities .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo derivatives. For example, compounds with similar structures have shown cytotoxic effects against different cancer cell lines. A notable study reported that modifications in the pyrazole structure led to enhanced selectivity and potency against hematological tumors . The presence of fluorinated groups in these compounds has been linked to increased metabolic stability and resistance to degradation, enhancing their therapeutic potential .

Enzyme Inhibition

Enzyme inhibition studies reveal that pyrazolo derivatives can inhibit key enzymes involved in cancer progression and other diseases. For instance, certain pyrazole compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in both humans and Plasmodium falciparum . This suggests potential applications in treating cancer and malaria.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Some pyrazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : Inhibition of specific enzymes can lead to reduced proliferation of cancer cells or pathogens.
  • Signal Transduction Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

StudyCompound TestedBiological ActivityFindings
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-pyrazole)AntimicrobialSignificant inhibition against various strains
MDPI (2021)Dihydro-pyrazolo derivativesAnticancerSelective cytotoxicity against cancer cell lines
Science.gov (2023)Pyrazole analogsEnzyme inhibitionEffective DHODH inhibitors with potential for immunosuppressive applications

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one?

  • Methodology :

  • Step 1 : Start with a pyrazolo[3,4-d]pyridazine core. Substituents (e.g., methyl, phenyl) are introduced via nucleophilic substitution or coupling reactions. For example, cyclization of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate under acidic or thermal conditions can generate the fused heterocyclic system .
  • Step 2 : Optimize reaction conditions (e.g., reflux in pyridine for 6 hours) to promote cyclization and avoid side products .
  • Step 3 : Purify intermediates via recrystallization or column chromatography. Analytical techniques like NMR and HPLC are critical for confirming purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65%) .
  • HRMS : Validate molecular weight (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) .
  • NMR : Assign peaks for methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm) to confirm substituent positions .

Q. What solvents and catalysts are optimal for functionalizing the pyridazine ring?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates during alkylation or arylation .
  • Catalysts like KOH in dioxane/water mixtures facilitate nucleophilic substitutions at position 7 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Contradiction Example : Discrepancies in NMR integration ratios due to tautomerism in the dihydro-pyridazinone system.
  • Solution : Perform variable-temperature NMR or 2D-COSY to distinguish tautomeric forms .
  • Validation : Cross-reference with computational models (e.g., DFT calculations) to predict chemical shifts .

Q. What strategies improve yield in multi-step syntheses of pyrazolo-pyridazine derivatives?

  • Methodology :

  • Optimization : Use flow chemistry to control exothermic reactions (e.g., cyclization steps) and reduce degradation .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How do substituents at position 4 influence biological activity?

  • Methodology :

  • SAR Study : Synthesize analogs with varying substituents (e.g., isopropyl, fluorophenyl) and test against biological targets (e.g., kinases, PDEs) .
  • Data Interpretation : Compare IC50 values (e.g., 11 µM for a nitrobenzylideneamino derivative in antitumor assays) to correlate structure with activity .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–7.4) and monitor degradation via LC-MS .
  • Oxidative Stability : Expose to H2O2 or liver microsomes to simulate metabolic pathways .

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